molecular formula C17H16N2O3S B5852828 methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate

methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate

Cat. No. B5852828
M. Wt: 328.4 g/mol
InChI Key: UYSSLPKTQNZQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate, also known as MTMEIC, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which plays a crucial role in the regulation of neurotransmitters such as serotonin, norepinephrine, and dopamine.

Mechanism of Action

Methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate is a reversible and selective inhibitor of MAO-A, which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate increases the levels of these neurotransmitters, which can lead to improved mood, reduced anxiety, and pain relief.
Biochemical and Physiological Effects:
methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to improved mood and reduced anxiety. methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Additionally, methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate for lab experiments is its potency and selectivity as a MAO-A inhibitor. This allows for precise control over the levels of neurotransmitters in the brain, which can be useful for studying the effects of these neurotransmitters on behavior and physiology. However, one limitation of methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several potential future directions for research on methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate. One area of interest is its potential use in the treatment of drug addiction, particularly for opioid addiction. Another potential direction is the development of more potent and selective MAO-A inhibitors based on the structure of methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate. Additionally, further research is needed to fully understand the biochemical and physiological effects of methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate, particularly in relation to its potential therapeutic applications.

Synthesis Methods

Methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate can be synthesized using a multi-step reaction sequence, starting from commercially available starting materials. The synthesis involves the reaction of 3-acetylindole with thioacetic acid to form 3-acetylthioindole, which is then reacted with 2-bromoethylamine hydrobromide to form 3-acetylthio-1-(2-bromoethyl)indole. This intermediate is then reacted with methyl chloroformate and triethylamine to form methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate.

Scientific Research Applications

Methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and drug addiction.

properties

IUPAC Name

methyl 1-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-22-17(21)14-10-19(15-7-3-2-6-13(14)15)11-16(20)18-9-12-5-4-8-23-12/h2-8,10H,9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSSLPKTQNZQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate

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